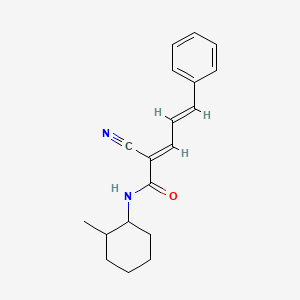
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide, also known as CR8, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the family of pentadienyl amides and has been shown to exhibit potent anti-tumor activity in various preclinical studies.
Wirkmechanismus
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide inhibits the activity of CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CDK substrates and leads to cell cycle arrest and apoptosis in cancer cells. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3), which plays a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to exhibit potent anti-tumor activity in various preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has also been shown to exhibit anti-inflammatory activity by inhibiting the activity of GSK3, which plays a critical role in the regulation of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied in preclinical models and has been shown to exhibit potent anti-tumor activity. However, its efficacy in clinical trials is still under investigation. The limitations of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide include its potential toxicity and off-target effects, which may limit its clinical utility.
Zukünftige Richtungen
There are several potential future directions for the development of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide and related compounds. These include the optimization of the synthesis method to achieve higher yields and purity, the development of more potent and selective CDK inhibitors, and the investigation of the potential therapeutic applications of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide in other disease areas, such as inflammation and neurodegenerative disorders.
In conclusion, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It exhibits potent anti-tumor activity by inhibiting the activity of CDKs and other kinases. While its efficacy in clinical trials is still under investigation, 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide represents a promising lead compound for the development of novel cancer therapeutics.
Synthesemethoden
The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide involves the reaction of 2-methylcyclohexanone with aniline to form 2-methylcyclohexylaniline, which is then reacted with acrylonitrile to yield 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide. The synthesis of 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been reported in various research studies and has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical studies, including breast cancer, leukemia, and pancreatic cancer. 2-cyano-N-(2-methylcyclohexyl)-5-phenyl-2,4-pentadienamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle and play a critical role in cancer cell proliferation.
Eigenschaften
IUPAC Name |
(2E,4E)-2-cyano-N-(2-methylcyclohexyl)-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-8-5-6-13-18(15)21-19(22)17(14-20)12-7-11-16-9-3-2-4-10-16/h2-4,7,9-12,15,18H,5-6,8,13H2,1H3,(H,21,22)/b11-7+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCLZBPTYRQHO-RMXCOSCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-({5-[(4-methylphenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908327.png)
![4-[2-(2,4-difluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5908335.png)
![3-[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908339.png)
![N-[3-(N-{[(2-ethoxyphenyl)(phenylsulfonyl)amino]acetyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B5908342.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)

![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)

![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)